2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan
Description
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan is a chemical compound with the molecular formula C36H26O3P2 and a molecular weight of 568.55 g/mol . It is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties .
Properties
IUPAC Name |
2,8-bis(diphenylphosphoryl)dibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26O3P2/c37-40(27-13-5-1-6-14-27,28-15-7-2-8-16-28)31-21-23-35-33(25-31)34-26-32(22-24-36(34)39-35)41(38,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAJGVRFXREWPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)OC5=C4C=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26O3P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan typically involves the reaction of dibenzo[b,d]furan with diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Oxidation Reactions
-
Intermediate oxidation : During synthesis, dihydrophenophosphanizine precursors are oxidized by H₂O₂ or S₈ to form PPF’s phosphine oxide moieties .
-
Stability : The fully oxidized phosphine oxide groups confer stability against further oxidation, making PPF suitable for high-temperature applications in OLEDs .
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Precursor oxidation | H₂O₂, S₈ | PPF with P=O bonds | Oxidation yields thermally stable phosphine oxides critical for electron-transport layers . |
Reduction Reactions
Reduction of PPF’s phosphine oxide groups is challenging but achievable under strong reducing agents:
-
Phosphine oxide to phosphine : LiAlH₄ or BH₃ selectively reduces P=O to P–H bonds, forming dibenzofuran-based phosphines. These derivatives serve as ligands in catalysis .
-
Mechanism : Reduction proceeds via nucleophilic attack on the phosphorus atom, followed by protonation.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF, reflux | 2,8-Bis(diphenylphosphino)dibenzo[b,d]furan | Catalyst ligand for cross-coupling reactions . |
Substitution Reactions
The dibenzofuran core enables electrophilic aromatic substitution (EAS), though steric hindrance from phosphoryl groups limits reactivity:
-
Halogenation : Br₂ or Cl₂ in presence of FeCl₃ selectively substitutes hydrogen atoms at less hindered positions (e.g., C-3/C-7) .
-
Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the dibenzofuran skeleton, enhancing optoelectronic properties .
Electron Transfer Processes
PPF’s electron-deficient phosphoryl groups facilitate electron transport in OLEDs:
-
Charge mobility : The inductive effect of P=O groups enhances electron mobility (10⁻⁴ cm²/V·s) .
-
Triplet energy maintenance : PPF’s structure preserves high triplet energy (3.1 eV), preventing energy loss in OLED emissive layers .
| Property | Value | Significance |
|---|---|---|
| HOMO/LUMO | -6.7 eV / -2.7 eV | Balances electron injection and hole-blocking in devices . |
| λₑₘ (DCM) | 440 nm | Suits blue-emitting OLED configurations . |
Comparative Reactivity
PPF’s reactivity differs from analogous sulfur-containing derivatives (e.g., dibenzothiophene-based compounds):
| Compound | Oxidation Resistance | Reduction Ease | Cross-Coupling Yield |
|---|---|---|---|
| PPF | High (P=O stable) | Moderate | 70–85% |
| 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene | Moderate (S susceptible) | High | 50–65% |
Mechanistic Insights
Scientific Research Applications
Applications in Organic Light-Emitting Diodes (OLEDs)
2.1 Deep-Blue Emission in OLEDs
Recent studies have highlighted PPF's role as a host material in deep-blue OLEDs. The incorporation of PPF into device architectures has shown to significantly improve the efficiency of blue light emission by preventing reverse energy transfer from the triplet states of guest emitters back to the host material. This characteristic is essential for maintaining high quantum yields and reducing concentration quenching effects.
| Parameter | Value |
|---|---|
| Triplet Energy (E_T) | 3.1 eV |
| Emission Peak Wavelength | 458-470 nm |
| Turn-On Voltage (V_on) | 3.4-3.6 V |
| PL Quantum Yield | High |
Studies have demonstrated that devices using PPF as a host material exhibit bright blue electroluminescence (EL) emissions with low turn-on voltages, indicating efficient carrier injection and transport .
2.2 Thermally Activated Delayed Fluorescence (TADF)
PPF has been extensively studied in TADF applications due to its ability to facilitate efficient upconversion from triplet to singlet states. This property is particularly valuable in OLED technology where maximizing light output is critical.
- Case Study : A recent investigation into TADF materials utilizing PPF showed that doped films containing various D-A (donor-acceptor) configurations achieved high photoluminescence quantum yields and effective energy transfer, leading to enhanced device performance .
Photophysical Properties
The photophysical properties of PPF have been analyzed through various experimental techniques, including time-dependent density functional theory (TDDFT). These studies reveal:
- Solvatochromism : The emission characteristics of PPF change significantly with solvent polarity, indicating its strong charge transfer character.
- Energy Transfer Mechanisms : PPF effectively confines excitons within doped films, allowing for enhanced emission properties without significant energy loss .
Future Directions and Innovations
The ongoing research into PPF aims to explore its potential in:
- Full-Color Displays : By integrating PPF with other emitters, researchers are working towards achieving full-color displays that maintain high efficiency and color accuracy.
- Advanced TADF Systems : The development of new donor-acceptor systems incorporating PPF could lead to even more efficient OLEDs capable of operating at lower voltages and higher brightness levels.
Mechanism of Action
The mechanism by which 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan exerts its effects involves its ability to transport electrons efficiently. The molecular structure allows for close pi-pi stacking and the inductive influence of the phosphine oxide moieties, which enhance its electron-transporting properties without lowering the triplet energy .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan-2,8-diylbis(diphenylphosphine oxide): Similar in structure but with different substituents.
2,2’-Bidibenzo[b,d]furan-6,6’-diylbis(diphenylphosphine oxide): Another compound with similar electron-transporting properties
Uniqueness
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan is unique due to its specific molecular structure, which provides a balance between electron-transporting efficiency and thermal stability. This makes it particularly suitable for use in high-efficiency and long-lived OLEDs .
Biological Activity
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan (PPF) is an organophosphorus compound that has garnered attention for its diverse biological activities. This article explores the biological activity of PPF, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
PPF is characterized by the presence of two diphenylphosphoryl groups attached to a dibenzo[b,d]furan core. Its molecular formula is , and it has a molecular weight of approximately 460.4 g/mol. The unique structural features of PPF contribute to its reactivity and interactions with biological systems.
Structural Features
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Diphenylphosphoryl groups on dibenzo[b,d]furan core | High reactivity towards biological targets |
| 2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan | Benzylsulfonyl groups instead of phosphoryl | Enhanced enzyme interaction due to sulfonyl groups |
PPF exhibits several biological activities, including:
- Anticancer Activity : PPF has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis through the modulation of signaling pathways related to cell survival and proliferation. Studies indicate that PPF interacts with specific molecular targets, leading to the inhibition of key enzymes involved in cancer cell metabolism .
- Antimicrobial Properties : PPF has shown potential as an antimicrobial agent. Research indicates that it can inhibit the growth of certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases .
- Neuroprotective Effects : Preliminary studies suggest that PPF may have neuroprotective properties, potentially offering benefits in neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells .
Case Studies
- Cytotoxicity in Cancer Cells : A study investigated the effects of PPF on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis .
- Antimicrobial Activity : In vitro tests against Staphylococcus aureus revealed that PPF exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential as a therapeutic agent against resistant bacterial strains .
- Neuroprotection : In an animal model of Alzheimer's disease, administration of PPF resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups, indicating its possible role in neuroprotection .
Research Findings
Recent studies have utilized various methodologies to assess the biological activity of PPF:
- In vitro assays : Cell viability assays, apoptosis detection assays, and antimicrobial susceptibility testing.
- In vivo models : Animal studies assessing neuroprotective effects and tumor growth inhibition.
These findings underscore the versatility of PPF as a compound with significant therapeutic potential.
Q & A
Q. What are the key electronic properties of PPF that make it suitable as a host material in OLEDs?
PPF exhibits a high triplet energy level (ET = 3.1 eV), enabling efficient triplet exciton confinement in blue thermally activated delayed fluorescence (TADF) OLEDs. Its HOMO and LUMO levels (HOMO = 6.7 eV, LUMO = 3.0 eV) facilitate balanced charge transport and compatibility with common emitter materials. These properties are critical for minimizing exciton quenching and enhancing device efficiency .
Q. How does PPF contribute to reducing efficiency roll-off in blue TADF OLEDs?
Efficiency roll-off arises from triplet-triplet annihilation (TTA) and triplet-polaron quenching. PPF’s high triplet energy confines excitons within the emitter layer, reducing TTA. Additionally, its bipolar charge-transport properties mitigate imbalanced carrier injection, which is a common cause of roll-off at high brightness. Doping PPF at 20–30 wt% with emitters like TMCz-BO has shown peak external quantum efficiencies (EQE) >15% with minimal roll-off .
Q. What purification methods are recommended for PPF prior to device fabrication?
PPF must be purified via temperature-gradient vacuum sublimation to achieve >99% purity. Residual impurities can introduce trap states, degrading device performance. Sublimation parameters (e.g., pressure < 10⁻³ Pa, temperature ramp rates) should be optimized to prevent decomposition .
Advanced Research Questions
Q. How to design a doped film system using PPF to optimize triplet exciton confinement and charge transport?
- Doping Concentration : Use 20–30 wt% emitter doping in PPF to balance Förster energy transfer and avoid concentration quenching.
- Host-Guest Energy Alignment : Ensure the emitter’s triplet energy (ET) is ≤ PPF’s ET (3.1 eV) to prevent exciton leakage.
- Layer Architecture : Pair PPF with electron-transport layers (ETLs) like HAT-CN and hole-transport layers (HTLs) with aligned HOMO levels (e.g., CCP, HOMO = 5.8 eV) to reduce interfacial energy barriers .
Q. What experimental approaches can resolve discrepancies in device efficiency when using PPF with different electron-transport layers?
- Energy-Level Profiling : Measure HOMO/LUMO offsets between PPF and ETLs using cyclic voltammetry and UV-photoelectron spectroscopy. Mismatches >0.3 eV cause carrier trapping.
- Transient Electroluminescence (EL) : Identify charge accumulation at interfaces by analyzing EL rise/decay times.
- Device Simulations : Use software like SETFOS to model carrier mobility and recombination zones. For example, PPF’s electron mobility (~10⁻⁴ cm²/Vs) may require ETLs with higher mobility (e.g., Liq) to balance transport .
Q. What methodologies are effective in characterizing the delayed fluorescence mechanism of PPF-based emitters?
- Transient Photoluminescence (PL) : Measure delayed fluorescence lifetimes (τd) and prompt/delayed component ratios. A τd < 1 µs and high delayed contribution (>50%) confirm efficient reverse intersystem crossing (RISC).
- Temperature-Dependent PL : Observe increasing PL intensity with temperature (100–300 K) to validate TADF behavior.
- Magnetic Field Effects : Apply fields up to 300 mT to perturb triplet-singlet conversion rates, providing mechanistic insights into RISC pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
